molecular formula C6H4N2 B139185 5-Ethynylpyrimidine CAS No. 153286-94-3

5-Ethynylpyrimidine

Cat. No.: B139185
CAS No.: 153286-94-3
M. Wt: 104.11 g/mol
InChI Key: GFVQKBROKWSUNG-UHFFFAOYSA-N
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Description

5-Ethynylpyrimidine: is an organic compound with the molecular formula C6H4N2 . It is a derivative of pyrimidine, where an ethynyl group is attached to the fifth carbon of the pyrimidine ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethynylpyrimidine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated pyrimidine (such as 5-bromopyrimidine) is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-ethynylpyrimidine involves its interaction with nucleic acids. The ethynyl group can form covalent bonds with nucleophilic sites on DNA or RNA, leading to the inhibition of nucleic acid synthesis. This property is exploited in the design of antiviral and anticancer drugs, where the compound targets rapidly dividing cells by interfering with their genetic material .

Comparison with Similar Compounds

Comparison: 5-Ethynylpyrimidine is unique due to its specific position of the ethynyl group on the pyrimidine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it offers distinct advantages in terms of its ability to form stable complexes with metals and its utility in the synthesis of heterocyclic compounds .

Properties

IUPAC Name

5-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVQKBROKWSUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363071
Record name 5-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153286-94-3
Record name 5-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-ethynylpyrimidine derivatives interesting for antimicrobial drug discovery?

A1: Research has shown that introducing an ethynyl group at the 5-position of 2,4-diamino-6-methylpyrimidine leads to compounds that inhibit dihydrofolate reductase (DHFR). [, ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. Since this pathway is crucial for cell growth and proliferation, inhibiting DHFR effectively disrupts these processes, making these derivatives promising candidates for developing new antimicrobial agents. [, ] Furthermore, some this compound nucleosides exhibit promising anti-leukemic activity. [, ]

Q2: How does the structure of this compound influence its ability to form supramolecular structures?

A2: this compound can engage in C-H···N hydrogen bonding interactions. [] Studies have shown that these interactions lead to the formation of distinct supramolecular architectures. For instance, this compound molecules self-assemble into predictable two-dimensional networks through a combination of straight and zigzag chain patterns formed by these hydrogen bonds. []

Q3: Can you provide an example of how this compound has been incorporated into larger molecules for specific applications?

A3: Researchers have successfully synthesized 5-o-carboranyluracil nucleosides using this compound as a key building block. [] These nucleosides are of significant interest for both their potential antiviral activity and their potential use in boron neutron capture therapy, a type of cancer treatment. [] This demonstrates the versatility of this compound as a synthetic precursor for developing compounds with potential therapeutic applications.

Q4: How does the presence of a nitrogen heterocycle in this compound affect its coordination chemistry?

A4: The nitrogen atoms in this compound can coordinate with metal centers. [, ] This property has enabled the synthesis of silver-ethynide complexes incorporating this compound as a ligand. [] Notably, these complexes have demonstrated the ability to self-assemble into two and three-dimensional organometallic networks, highlighting the potential of this compound in crystal engineering and materials science. []

Q5: What synthetic strategies are commonly employed for the preparation of this compound derivatives?

A5: Palladium-catalyzed Sonogashira cross-coupling reactions have proven effective in synthesizing this compound derivatives. [, ] This method involves coupling a 5-iodopyrimidine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. [, ] This approach offers versatility and efficiency in introducing various substituents onto the ethynyl group, enabling the exploration of structure-activity relationships. [, ]

Q6: Are there any studies exploring the incorporation of this compound derivatives into DNA?

A6: Yes, research has investigated the polymerase-catalyzed incorporation of this compound derivatives, specifically those containing (β-chlorovinyl)sulfone or (β-keto)sulfone groups at the C5 position, into DNA. [] These studies have shown that the 5'-triphosphates of these derivatives can be successfully incorporated into double-stranded DNA using both open and one-nucleotide gap substrates. [] This incorporation is facilitated by human and Escherichia coli DNA polymerases, highlighting the potential of these derivatives as tools for studying DNA replication and for developing novel DNA-targeting therapeutics. []

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